molecular formula C12H10FNO3 B11873947 2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester CAS No. 885272-98-0

2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester

Cat. No.: B11873947
CAS No.: 885272-98-0
M. Wt: 235.21 g/mol
InChI Key: AWWANHAOJCLJTD-UHFFFAOYSA-N
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Description

2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which is further substituted with a carboxylic acid ethyl ester group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the reaction of 3-fluorobenzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the oxazole ring. The reaction conditions often require controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Oxazole-4-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted fluorophenyl-oxazole derivatives.

Scientific Research Applications

2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester
  • 2-(3-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester
  • 2-(3-Methyl-phenyl)-oxazole-4-carboxylic acid ethyl ester

Uniqueness

2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(3-fluorophenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWANHAOJCLJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695890
Record name Ethyl 2-(3-fluorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-98-0
Record name Ethyl 2-(3-fluorophenyl)-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-fluorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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